molecular formula C8H12O B12904153 Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran CAS No. 50305-98-1

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran

Cat. No.: B12904153
CAS No.: 50305-98-1
M. Wt: 124.18 g/mol
InChI Key: HTGMLRPUGQRWDI-JGVFFNPUSA-N
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Description

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran can be synthesized through a Diels-Alder reaction between maleic anhydride and a suitable diene, such as (2E,4E)-hexa-2,4-dien-1-ol . The reaction typically involves heating the reactants in a solvent like toluene under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-1,3,3a,4,5,7a-hexahydroisobenzofuran is unique due to its specific stereochemistry and the presence of a fused furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

50305-98-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3aS,7aR)-1,3,3a,4,5,7a-hexahydro-2-benzofuran

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1,3,7-8H,2,4-6H2/t7-,8+/m0/s1

InChI Key

HTGMLRPUGQRWDI-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H]2COC[C@@H]2C=C1

Canonical SMILES

C1CC2COCC2C=C1

Origin of Product

United States

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